3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2,4-diphenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-15(13-8-4-2-5-9-13)16(17)19(18-12)14-10-6-3-7-11-14/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKCZUXCQWLBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347235 | |

| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58314-81-1 | |

| Record name | 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine (CAS Number: 58314-81-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a heterocyclic amine belonging to the pyrazole class of compounds. Due to the structural motifs of a pyrazole core and appended phenyl groups, this molecule and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document details the synthetic routes, physicochemical properties, and analytical characterization of the title compound. Furthermore, it explores the potential biological activities, drawing parallels with structurally related compounds and highlighting its prospective applications in pharmaceutical research and development.

Introduction

Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals to materials science. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] The functionalization of the pyrazole ring with various substituents allows for the fine-tuning of its steric and electronic properties, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine (Figure 1) is a notable member of this class, featuring a methyl group at the 3-position, phenyl groups at the 1 and 4-positions, and an amine group at the 5-position. This unique substitution pattern imparts specific physicochemical properties that may influence its biological activity and potential as a drug candidate or a valuable research tool. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in the field.

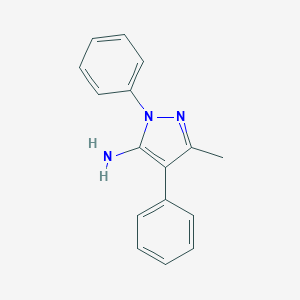

Figure 1: Chemical Structure of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Caption: Structure of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

Synthesis and Manufacturing

The synthesis of 5-aminopyrazole derivatives can be achieved through various synthetic strategies. A common and effective method involves the condensation of a β-ketonitrile with a hydrazine derivative. For 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of 2-phenyl-3-oxobutanenitrile with phenylhydrazine.

General Synthetic Approach

The core pyrazole ring is typically formed through a cyclization reaction. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Phenyl-3-oxobutanenitrile

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxobutanenitrile (1 equivalent) in absolute ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

Physicochemical and Analytical Data

The physicochemical properties and analytical data are essential for the identification, characterization, and quality control of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 58314-81-1 | N/A |

| Molecular Formula | C₁₇H₁₅N₃ | N/A |

| Molecular Weight | 261.32 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for structural elucidation and confirmation. While specific spectra for this compound are not widely published, typical chemical shifts for related pyrazole structures can be inferred.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet around 2.0-2.5 ppm), aromatic protons of the two phenyl rings (multiplets in the range of 7.0-8.0 ppm), and the amine protons (a broad singlet which may be exchangeable with D₂O). The exact chemical shifts will be influenced by the electronic environment of the pyrazole ring.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the two phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the compound's structure. The molecular ion peak [M]⁺ would be expected at m/z 261.

Biological Activity and Potential Applications

While specific biological data for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is limited in the public domain, the broader class of pyrazole derivatives has been extensively studied for various pharmacological activities.

Anticancer Potential

Many pyrazole-containing compounds have demonstrated significant anticancer properties.[2] For instance, some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Hypothesized mechanism of anticancer activity.

Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated as potential anticancer agents, with some compounds showing potent inhibitory activity against cancer cell lines.[2] The specific substitution pattern of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine may confer selectivity for certain kinase targets, warranting further investigation.

Other Potential Applications

The pyrazole scaffold is also associated with a range of other biological activities, including:

-

Anti-inflammatory: Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

-

Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[3]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a compound with significant potential for further investigation in the field of medicinal chemistry. Its structural features suggest a likelihood of interesting biological activities, particularly in the area of oncology. This technical guide has provided a foundational overview of its synthesis, properties, and potential applications based on the available information and analogies to related compounds. Further experimental studies are necessary to fully elucidate its chemical and biological profile, which will be crucial for unlocking its full potential in drug discovery and development.

References

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. [Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). RSC Advances. [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The precise structural characterization of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a compound of significant interest in drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.

Proposed Synthetic Pathway

The most common and efficient method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. For the target molecule, 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a logical synthetic route is the reaction of 2-phenyl-3-oxobutanenitrile with phenylhydrazine.

Diagram of the Proposed Synthesis

Caption: Proposed synthetic route for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis

-

To a solution of 2-phenyl-3-oxobutanenitrile (1.0 mmol) in absolute ethanol (20 mL), add phenylhydrazine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to yield the title compound.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC.

Diagram of the NMR Elucidation Workflow

Caption: Workflow for structure elucidation using NMR spectroscopy.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, based on known data for similar pyrazole derivatives.[3][4][5]

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| -CH₃ | ~2.2 | ~14 | Typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |

| -NH₂ | ~5.0-6.0 (broad singlet) | - | The broadness is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |

| Phenyl-H (at C4) | ~7.2-7.5 (multiplet) | ~125-129 | Aromatic protons of the phenyl group at the C4 position. |

| Phenyl-H (at N1) | ~7.3-7.6 (multiplet) | ~126-130 | Aromatic protons of the phenyl group at the N1 position. |

| C3 | - | ~150 | sp² carbon of the pyrazole ring attached to the methyl group. |

| C4 | - | ~110 | sp² carbon of the pyrazole ring attached to the phenyl group. |

| C5 | - | ~145 | sp² carbon of the pyrazole ring attached to the amino group. |

| C (ipso, Phenyl at C4) | - | ~135 | Quaternary carbon of the phenyl ring attached to C4. |

| C (ipso, Phenyl at N1) | - | ~140 | Quaternary carbon of the phenyl ring attached to N1. |

Experimental Protocol: NMR Spectroscopy

-

Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software. The disappearance of the -NH₂ signal upon addition of D₂O can confirm its assignment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For aminopyrazoles, key vibrational modes include N-H stretching of the amine, and C=N and C=C stretching of the pyrazole and phenyl rings.[6][7]

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibrational Mode | Rationale |

| 3300-3500 | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine (-NH₂).[6] |

| 3000-3100 | Aromatic C-H stretch | Phenyl C-H bonds. |

| 2850-2950 | Aliphatic C-H stretch | Methyl (-CH₃) C-H bonds. |

| ~1620 | N-H bend | Scissoring vibration of the primary amine. |

| 1580-1600 | C=N and C=C stretch | Overlapping vibrations from the pyrazole and phenyl rings.[3] |

| 1450-1500 | Aromatic C=C stretch | Phenyl ring skeletal vibrations. |

Experimental Protocol: IR Spectroscopy

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet of the sample can be prepared.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. Electron Ionization (EI) is a common technique for this class of compounds.

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 263.2. Pyrazole rings are relatively stable, but fragmentation can occur.[8] Key fragmentation pathways for pyrazoles often involve cleavage of the N-N bond and loss of substituents.[9]

Diagram of a Plausible Fragmentation Pathway

Caption: A simplified representation of a possible EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

X-ray Crystallography

For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, especially when regioisomers are possible.[10]

Expected Structural Features

Based on crystal structures of similar pyrazole derivatives, the pyrazole ring is expected to be essentially planar. The two phenyl rings will likely be twisted out of the plane of the pyrazole ring.[10][11]

Experimental Protocol: X-ray Crystallography

-

Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELXTL).[10]

Conclusion

The structure elucidation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine requires a synergistic application of modern analytical techniques. The proposed workflow, beginning with a regioselective synthesis and followed by comprehensive spectroscopic and crystallographic analysis, provides a robust framework for its definitive characterization. The predicted data in this guide, grounded in established principles and literature precedents, serve as a reliable benchmark for researchers undertaking the synthesis and characterization of this and related pyrazole derivatives. The confirmation of its structure is a critical step towards exploring its full potential in the field of drug discovery.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central (PMC). Available at: [Link]

-

Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed Central (PMC). Available at: [Link]

-

Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

-

Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. CORE. Available at: [Link]

-

Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. Available at: [Link]

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University ORCA. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalskuwait.org [journalskuwait.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Comprehensive In-Silico Analysis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine: A Guide for Drug Discovery Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the in-silico analysis of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, a molecule of significant interest within the pyrazole class of heterocyclic compounds. Pyrazole derivatives are renowned for their diverse pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the application of computational chemistry techniques to elucidate the structural, electronic, and pharmacokinetic properties of this promising scaffold. By integrating Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we present a systematic approach to predict the molecule's behavior and potential as a therapeutic agent.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, the subject of this guide, possesses a unique substitution pattern that warrants a thorough theoretical investigation to unlock its full therapeutic potential. Computational studies, such as those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules.[4][5]

This guide will provide a step-by-step methodology for a comprehensive in-silico evaluation, from initial structure optimization to the prediction of its behavior in a biological system. The causality behind each computational choice will be explained, ensuring a scientifically rigorous and reproducible workflow.

Theoretical Framework and Computational Methodology

A multi-faceted computational approach is essential for a thorough understanding of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. This section details the theoretical underpinnings and practical steps for a robust in-silico analysis.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] For our target molecule, we will employ DFT to determine its optimized geometry, vibrational frequencies, and key electronic descriptors.

-

Structure Preparation: The 3D structure of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Geometry Optimization: The initial structure is then optimized at the B3LYP/6-311+G(d,p) level of theory.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Diagram 1: Computational Workflow for Quantum Chemical Calculations

Caption: Step-by-step process for conducting molecular docking simulations.

In-Silico ADMET Profiling: Predicting Pharmacokinetic Properties

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid late-stage failures. [6][7][8]Several computational models and online tools are available for this purpose.

-

Input Structure: The simplified molecular-input line-entry system (SMILES) or the 3D structure of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is used as input for an ADMET prediction server (e.g., SwissADME, pkCSM).

-

Property Calculation: The server calculates various physicochemical and pharmacokinetic properties, including:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity and other toxicity predictions.

-

-

Analysis of Drug-Likeness: The predicted properties are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the molecule's potential as an orally bioavailable drug.

Data Presentation and Interpretation

Quantum Chemical Data

The key data from the DFT calculations should be summarized in a table for easy comparison.

| Parameter | Calculated Value | Interpretation |

| Optimized Energy (Hartree) | [Hypothetical Value] | The ground state energy of the molecule. |

| HOMO Energy (eV) | [Hypothetical Value] | Indicates the electron-donating ability. |

| LUMO Energy (eV) | [Hypothetical Value] | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | [Hypothetical Value] | Reflects the chemical reactivity and stability. |

| Dipole Moment (Debye) | [Hypothetical Value] | Indicates the overall polarity of the molecule. |

Molecular Docking Results

The docking results should be presented in a table format, highlighting the key interactions.

| Parameter | Value |

| Binding Affinity (kcal/mol) | [Hypothetical Value] |

| Interacting Residues | [e.g., Arg120, Tyr355, Ser530] |

| Types of Interactions | [e.g., Hydrogen bonds, Pi-Alkyl] |

ADMET Profile Summary

The predicted ADMET properties should be summarized in a table, with a clear indication of whether they fall within acceptable ranges for drug candidates.

| Property | Predicted Value | Acceptable Range |

| LogP | [Hypothetical Value] | < 5 |

| Water Solubility | [e.g., Soluble] | - |

| GI Absorption | [e.g., High] | - |

| BBB Permeant | [e.g., Yes/No] | - |

| CYP Inhibitor (e.g., CYP2D6) | [e.g., Yes/No] | No |

| Ames Toxicity | [e.g., Non-mutagenic] | - |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the theoretical investigation of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. By employing DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's structural, electronic, and pharmacokinetic properties. The presented protocols provide a self-validating system for the computational evaluation of this and other pyrazole derivatives, thereby accelerating the drug discovery process.

The theoretical data generated through these methods can guide further experimental studies, including chemical synthesis, in-vitro biological assays, and eventually, in-vivo testing. This integrated approach of computational and experimental chemistry is paramount in the modern era of drug development.

References

-

Noruzian, F., Olyaei, A., & Hajinasiri, R. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

PubMed Central. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. PubMed. Available at: [Link]

-

PubMed. (n.d.). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. Available at: [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

-

Mapana Journal of Sciences. (n.d.). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Semantic Scholar. Available at: [Link]

-

MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Wahaibi-Al-Anshori/5f58c7e6c40a5a4073570624a180d50711909a1c]([Link]

-

ResearchGate. (n.d.). (PDF) New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Safe Handling of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

Preamble: The Imperative of the Precautionary Principle

In the landscape of drug discovery and chemical research, we often encounter novel molecules whose biological potential is inversely proportional to the volume of available safety data. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is one such compound. As of this writing, dedicated toxicological and comprehensive safety data for this specific molecule are not publicly available. This guide, therefore, is constructed upon the bedrock of the precautionary principle . We will synthesize data from structurally analogous aminopyrazoles to build a robust framework for safe handling. The core directive is to treat this compound with a level of caution appropriate for a substance with known irritant properties and potential for unknown, significant hazards. Every protocol herein is designed as a self-validating system, ensuring personnel protection even in the face of incomplete information.

Section 1: Hazard Identification and Risk Assessment

The primary risk associated with an uncharacterized compound is the unknown. However, by examining close structural relatives, we can establish a baseline of anticipated hazards. The aminopyrazole scaffold is frequently associated with specific biological activities and corresponding toxicities.[1]

Inferred Hazard Profile from Analogue Data

Data from close structural analogues, primarily 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) and 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5), strongly suggest the following GHS classifications should be provisionally adopted.[2][3]

| Hazard Class | GHS Hazard Statement | Source (Analogue CAS No.) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 1131-18-6[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 1131-18-6, 10199-50-5[2][3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 1131-18-6, 10199-50-5[2][3] |

| STOT - Single Exposure | H335: May cause respiratory irritation | 1131-18-6, 10199-50-5[2][3] |

| Aquatic Hazard, Chronic | H412: Harmful to aquatic life with long lasting effects | 1131-18-6[2] |

The Critical Unknown: Potential for Systemic Toxicity

The most profound risk lies not in what is inferred, but in what remains uncharacterized. A recent study on a related series of 1-methyl-1H-pyrazole-5-carboxamides revealed a critical lesson: the compounds showed no significant cytotoxicity in standard in vitro cell assays but demonstrated striking acute toxicity in rodent models .[4] This toxicity was linked to the inhibition of mitochondrial respiration, a hazard not predictable by routine screening.[4]

This finding is a cornerstone of our safety philosophy for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. We must assume that it too could possess systemic toxicities that are not immediately apparent. Therefore, preventing any and all routes of exposure—inhalation, ingestion, and dermal contact—is not merely a recommendation; it is an absolute requirement.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high-hazard potential, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is reinforced by meticulously selected PPE.

Primary Engineering Controls

All manipulations of solid 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine or its solutions must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates. The presence of emergency eyewash stations and safety showers in the immediate vicinity is non-negotiable.[3]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE is not a checklist but a system designed to isolate the researcher from the chemical agent.

-

Hand Protection: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while an outer glove of butyl rubber or Viton should be used for direct handling. The aromatic nature of the compound necessitates a more robust barrier than nitrile alone can provide. Gloves must be inspected before use and disposed of immediately after handling is complete or if contamination is suspected.[5]

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical splash goggles are strongly recommended. When handling larger quantities (>1 g) or when there is a risk of splashing, a full-face shield must be worn in addition to goggles.[5]

-

Body Protection: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is advised. Full-length trousers and closed-toe shoes are required at all times.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits (which are currently undefined for this compound), a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[5] Given the unknown hazards, any procedure that could generate significant dust (e.g., weighing large quantities outside of a containment balance) warrants respiratory protection as a primary safety measure.

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols is the primary defense against exposure. The following workflows are designed to minimize risk at every stage of handling.

Experimental Workflow for Handling Uncharacterized Solids

This diagram outlines the mandatory workflow for any manipulation of the compound.

Caption: Safe Handling Workflow for Potent, Uncharacterized Solids.

Storage Requirements

To ensure chemical stability and safety, 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine should be stored in a tightly sealed container, protected from light.[5] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Section 4: Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

The logical flow for responding to a spill is outlined below. The primary goal is to contain, clean, and decontaminate without creating additional hazards.

Caption: Logical Flow for Emergency Spill Response.

Section 5: Disposal Considerations

All waste containing 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7] It should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service, in strict accordance with all federal, state, and local environmental regulations.

References

-

Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Journal of Medicinal Chemistry. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

using 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine as a kinase inhibitor

Application Note & Protocols

Topic: Characterization of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Kinase-Binding Moiety

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the landscape of kinase inhibitor discovery, certain chemical scaffolds have been identified as "privileged structures" due to their inherent ability to bind to the ATP-binding pocket of kinases with high affinity and specificity.

The pyrazole ring is a prominent member of this elite group.[1][2] Its unique electronic properties and structural versatility allow it to serve as a robust anchor for interacting with the hinge region of the kinase active site, a key interaction for potent inhibition.[3] Numerous FDA-approved drugs and clinical candidates, such as Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/MET inhibitor), feature a pyrazole core, underscoring its significance in medicinal chemistry.[1][4] Pyrazole-based compounds have demonstrated inhibitory activity against a wide spectrum of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinases, and tyrosine kinases like Abl and Src.[1][3][5][6]

This application note focuses on a specific pyrazole-containing compound, 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine . While the broader class of aminopyrazoles is known for kinase inhibitory potential[3][7], this particular molecule remains uncharacterized in this context. Its structure, featuring a 5-amino group and strategic phenyl substitutions, presents a compelling starting point for investigation as a novel kinase inhibitor.

This document provides a comprehensive guide for researchers to systematically evaluate the kinase inhibitory profile of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine. It outlines a logical, multi-stage experimental workflow, from initial broad-spectrum screening to detailed cellular characterization, explaining the causality behind each protocol.

PART 1: Compound Profile & Preparation

Compound Details

-

Compound Name: 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

-

Synonyms: 5-amino-3-methyl-1,4-diphenylpyrazole

-

Molecular Formula: C₁₆H₁₅N₃

-

Molecular Weight: 249.31 g/mol

-

Structure:

Handling and Storage

-

Purity: For all biochemical and cellular assays, use the compound with a purity of >98% as determined by HPLC.

-

Solubility: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

-

Storage: Store the solid compound at 4°C, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

-

Safety: While specific toxicity data for this compound is unavailable, it is prudent to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. A related compound, 5-Amino-3-methyl-1-phenylpyrazole, is listed as a potential irritant and harmful if swallowed.[8]

PART 2: Experimental Workflow for Kinase Inhibitor Characterization

The investigation into 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine's kinase inhibitory potential should follow a tiered approach. This workflow is designed to efficiently identify its primary targets, validate its activity in a cellular context, and elucidate its mechanism of action.

Caption: A multi-phase workflow for characterizing a novel kinase inhibitor.

PART 3: Protocols for Target Identification (Phase 1)

The initial goal is to determine if 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine has any affinity for protein kinases and, if so, to identify which ones. The established role of the pyrazole scaffold against a wide range of kinases necessitates an unbiased, broad-spectrum screening approach.[2][9]

Protocol 3.1: Broad-Spectrum Kinase Panel Screening

Rationale: A large-panel screen provides a comprehensive, unbiased overview of the compound's selectivity profile across the human kinome. This is the most efficient method to identify initial "hits" for further investigation. A binding assay format (like KINOMEscan®) is often preferred for initial screening as it measures direct physical interaction and is not dependent on enzyme activity, avoiding potential assay-specific artifacts.

Methodology (Example using a commercial service):

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in 100% DMSO. Dilute this stock to a final concentration specified by the vendor (e.g., 1 µM) in the appropriate assay buffer.

-

Assay Platform: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase-Glo®). A binding assay is recommended.

-

Data Analysis: The primary output is typically "% of control" or "% inhibition" at the single concentration tested. A common threshold for identifying a primary hit is >90% inhibition.

-

Interpretation: The results will generate a selectivity profile. A highly selective compound will interact with only a few kinases, while a multi-targeted inhibitor will show affinity for several. The pyrazole scaffold is known to be present in both selective and multi-targeted inhibitors.[1][5]

Protocol 3.2: In Vitro Biochemical IC₅₀ Determination

Rationale: Once primary hits are identified, the next step is to quantify their potency. Determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of how much compound is needed to inhibit 50% of the kinase's activity. This is crucial for ranking hits and comparing them to known inhibitors.

Methodology (Example using an ADP-Glo™ Kinase Assay):

-

Materials:

-

Recombinant human kinase (the "hit" from Protocol 3.1).

-

Kinase-specific substrate peptide.

-

ATP (at or near the Kₘ value for the specific kinase).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

-

Procedure:

-

Compound Dilution: Perform a serial dilution of the 10 mM stock solution of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in kinase assay buffer. A common range is 100 µM to 1 nM in 10-12 steps. Include a DMSO-only control.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.

-

Add 2.5 µL of a 2X kinase/substrate mixture.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data: Set the DMSO control as 100% activity and a "no kinase" control as 0% activity.

-

Plot the % inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Example Data Presentation:

| Kinase Target | IC₅₀ (nM) for Compound X | IC₅₀ (nM) for Staurosporine (Control) |

| Aurora Kinase A | 85 | 5 |

| JAK2 | 250 | 15 |

| c-Src | 1200 | 7 |

| CDK2 | >10,000 | 10 |

PART 4: Protocols for Cellular Validation (Phase 2)

Demonstrating that the compound can enter cells and inhibit its target in a physiological context is a critical validation step.

Protocol 4.1: Cellular Target Engagement

Rationale: An in vitro biochemical assay does not guarantee that the compound will bind to its target inside a cell. A cellular thermal shift assay (CETSA®) can confirm target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.

-

Compound Treatment: Treat the cells with 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine (e.g., at 10x the biochemical IC₅₀) and a DMSO control for 1-2 hours.

-

Harvest and Heat Shock: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.

-

Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or ELISA.

-

Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the DMSO control, indicating that the compound has bound to and stabilized the kinase.

Protocol 4.2: Inhibition of Target Phosphorylation

Rationale: Kinase inhibitors function by blocking the transfer of a phosphate group to a substrate. A Western blot for the phosphorylated form of the direct substrate (or the kinase's autophosphorylation site) provides direct evidence of target inhibition in cells.

Caption: Inhibition of a signaling pathway by blocking kinase phosphorylation.

Methodology:

-

Cell Treatment: Seed a relevant cell line in 6-well plates. Starve the cells if necessary to reduce basal signaling, then stimulate with an appropriate growth factor or cytokine to activate the target kinase. Treat the cells with a dose-range of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine for 1-4 hours.

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-phospho-JAK2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Re-probe the same membrane for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates successful target inhibition.

PART 5: References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal.[Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.[Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health.[Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health.[Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate.[Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.[Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.[Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate.[Link]

-

Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate.[Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org.[Link]

-

5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. PubChem.[Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 8. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

Application Notes and Protocols for 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Cellular Activities of a Promising Pyrazole Derivative

3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is a member of the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its structural similarity to Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, suggests that 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine may also exert its effects through the modulation of cellular oxidative stress pathways.[2][3] This document provides a comprehensive guide for investigating the cellular effects of this compound, focusing on its potential as an antioxidant and an inducer of apoptosis. We will explore its hypothesized mechanism of action involving the Nrf2 and caspase-3 signaling pathways and provide detailed protocols for its characterization in cell-based assays.

The central hypothesis guiding these protocols is that 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine functions as an antioxidant, at least in part, by activating the Nrf2 signaling pathway. Furthermore, at higher concentrations or in specific cell types, it may induce apoptosis through the activation of the caspase-3 cascade. These pathways are fundamental to cellular homeostasis and are often dysregulated in disease states, making them key targets for therapeutic intervention.

Hypothesized Mechanism of Action

Our proposed model for the cellular activity of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine is centered on two key signaling pathways:

-

The Nrf2 Antioxidant Response Pathway: We hypothesize that the compound can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[4][5][[“]]

-

The Caspase-3 Apoptotic Pathway: We propose that 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine can induce programmed cell death, or apoptosis, by activating the caspase cascade. Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9][10]

The following sections will provide detailed protocols to investigate these hypothesized mechanisms.

I. Assessment of Cytotoxicity and Cell Viability

A crucial first step in characterizing any new compound is to determine its effect on cell viability and to establish a working concentration range.

A. Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method to evaluate the cytotoxic potential of a compound.

B. Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine using the MTT assay.

C. Detailed Protocol: MTT Assay

-

Cell Seeding: Seed your chosen cell line (e.g., HeLa, HepG2, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

-

Compound Preparation: Prepare a stock solution of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used).

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

D. Expected Data Presentation

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 | 98.5 ± 4.5 | 97.2 ± 5.1 | 95.8 ± 4.9 |

| 1 | 95.1 ± 3.9 | 90.3 ± 4.2 | 85.6 ± 5.5 |

| 10 | 80.2 ± 6.1 | 65.7 ± 5.8 | 50.1 ± 6.3 |

| 25 | 62.5 ± 5.5 | 40.1 ± 4.9 | 25.3 ± 4.1 |

| 50 | 41.3 ± 4.8 | 15.8 ± 3.7 | 8.9 ± 2.5 |

| 100 | 10.7 ± 3.2 | 5.2 ± 1.9 | 2.1 ± 1.1 |

| IC50 (µM) | ~45 | ~20 | ~10 |

II. Investigation of Antioxidant Activity

Based on the structural similarities to Edaravone, it is plausible that 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine possesses antioxidant properties.

A. Rationale

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in DCF fluorescence in the presence of the test compound indicates its ability to scavenge ROS or to upregulate endogenous antioxidant systems.

B. Experimental Workflow: Intracellular ROS Measurement

Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.

C. Detailed Protocol: DCFH-DA Assay

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-treatment: Treat the cells with non-toxic concentrations of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine (determined from the MTT assay) for a suitable pre-incubation period (e.g., 2-4 hours).

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.

-

Induction of Oxidative Stress: Wash the cells again with warm PBS. Add 100 µL of a known ROS inducer, such as hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM, in the presence or absence of the test compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours).

-

Data Analysis: Calculate the percentage of ROS inhibition compared to the cells treated with the ROS inducer alone.

D. Expected Data Presentation

| Treatment | Relative Fluorescence Units (RFU) | % ROS Inhibition |

| Untreated Control | 150 ± 20 | - |

| H₂O₂ (200 µM) | 1200 ± 80 | 0 |

| H₂O₂ + Compound (1 µM) | 950 ± 65 | 21.4 |

| H₂O₂ + Compound (5 µM) | 600 ± 50 | 57.1 |

| H₂O₂ + Compound (10 µM) | 350 ± 40 | 78.6 |

III. Elucidating the Role of the Nrf2 Signaling Pathway

To determine if the antioxidant effects are mediated by the Nrf2 pathway, we can measure the nuclear translocation of Nrf2.

A. Rationale

Activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.

B. Experimental Workflow: Nrf2 Nuclear Translocation

Caption: Workflow for assessing Nrf2 nuclear translocation by immunofluorescence.

C. Detailed Protocol: Nrf2 Immunofluorescence

-

Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate.

-

Treatment: Treat cells with 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine at selected concentrations for various time points (e.g., 1, 3, 6 hours).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBST and counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear fluorescence intensity of Nrf2.

IV. Assessment of Apoptosis Induction

To investigate if 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine can induce apoptosis, we will assess the activation of a key executioner caspase.

A. Rationale

Caspase-3 is a critical mediator of programmed cell death. Its activation is a hallmark of apoptosis. A colorimetric or fluorometric assay can be used to measure the activity of caspase-3 in cell lysates.

B. Experimental Workflow: Caspase-3 Activity Assay

Caption: Workflow for measuring caspase-3 activity.

C. Detailed Protocol: Caspase-3 Colorimetric Assay

-

Cell Treatment: Treat cells with 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine at concentrations around the determined IC50 value for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them using a cell lysis buffer provided with a commercial caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.

D. Expected Data Presentation

| Treatment | Caspase-3 Activity (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 |

| Compound (10 µM) | 1.8 ± 0.2 |

| Compound (25 µM) | 3.5 ± 0.4 |

| Compound (50 µM) | 6.2 ± 0.7 |

V. Integrated Signaling Pathway Diagram

Caption: Hypothesized signaling pathways modulated by 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine in cell-based assays. By systematically evaluating its effects on cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into its potential therapeutic applications.

Future studies should aim to:

-

Confirm the activation of Nrf2 downstream target genes using qRT-PCR or Western blotting.

-

Investigate the effects of the compound on other markers of apoptosis, such as Annexin V staining and DNA fragmentation.

-

Explore the upstream signaling events that lead to caspase-3 activation.

-

Validate these findings in more complex in vitro models, such as 3D cell cultures or co-culture systems, and eventually in in vivo models.

By following these detailed protocols and considering the proposed mechanistic framework, researchers will be well-equipped to unlock the full potential of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine.

References

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

MDPI. (2023). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Retrieved from [Link]

-

Cureus. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Retrieved from [Link]

-

National Institutes of Health. (2020). The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Retrieved from [Link]

-

Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]

-

Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function. Retrieved from [Link]

-

Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Caspase-3 activation via the intrinsic and extrinsic apoptotic... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Retrieved from [Link]

-

ALS News Today. (2025). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

Sources

- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. consensus.app [consensus.app]

- 7. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Caspase 3 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Antimicrobial Studies of 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract